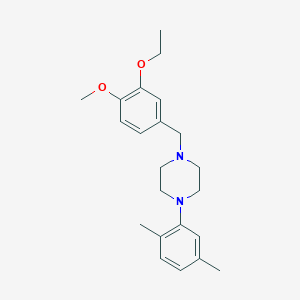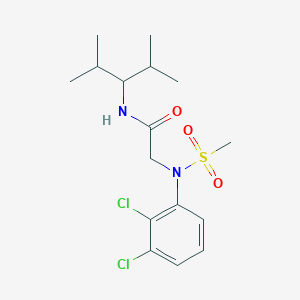![molecular formula C8H12N8O B4922035 N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine, also known as CDG or caged guanidine, is a widely used chemical compound in scientific research. CDG is a photoactivatable molecule that can be used to study a variety of biochemical and physiological processes. It is a highly versatile tool that can be used to study the function of enzymes, receptors, and other biomolecules.
Mécanisme D'action
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine works by releasing guanidine upon exposure to light. Guanidine is a potent activator of enzymes and receptors, and its release can lead to a wide range of biochemical and physiological effects. This compound can be used to study the function of a variety of biomolecules, including kinases, phosphatases, G protein-coupled receptors, and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biomolecule being studied. This compound can be used to activate or inhibit enzymes, receptors, and other biomolecules in a time- and location-specific manner. This allows researchers to study the function of these molecules in a highly controlled environment. This compound can also be used to study the signaling pathways that are activated or inhibited by these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine is its versatility. It can be used to study a wide range of biomolecules and signaling pathways. This compound is also highly specific, allowing researchers to selectively activate or inhibit specific molecules. However, this compound does have some limitations. It requires exposure to light to release guanidine, which can limit its use in certain experimental setups. This compound can also be toxic at high concentrations, which can limit its use in certain cell types.
Orientations Futures
There are many potential future directions for the use of N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine in scientific research. One area of interest is the development of new this compound derivatives that can be activated by different wavelengths of light. This would allow researchers to selectively activate or inhibit specific biomolecules in different regions of the electromagnetic spectrum. Another area of interest is the development of new this compound-based probes that can be used to study the function of biomolecules in living cells and tissues. Finally, this compound could be used in the development of new therapeutics that target specific biomolecules or signaling pathways.
Méthodes De Synthèse
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine can be synthesized using a variety of methods. One common method involves the reaction of guanidine with cyanogen bromide and dimethylamine. The resulting product is then reacted with 6-methoxy-1,3,5-triazine-2-thiol to yield this compound. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine has a wide range of applications in scientific research. It is commonly used to study the function of enzymes, receptors, and other biomolecules. This compound can be used to selectively activate or inhibit these molecules in a time- and location-specific manner. This allows researchers to study the function of these molecules in a highly controlled environment.
Propriétés
IUPAC Name |
1-cyano-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N8O/c1-15(2)6-12-7(14-8(13-6)17-3)16(4-9)5(10)11/h1-3H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCYKUHKSJVIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OC)N(C#N)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
acetate](/img/structure/B4922005.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)



![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)


